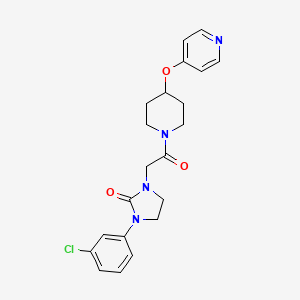

1-(3-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O3/c22-16-2-1-3-17(14-16)26-13-12-25(21(26)28)15-20(27)24-10-6-19(7-11-24)29-18-4-8-23-9-5-18/h1-5,8-9,14,19H,6-7,10-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGIRYLGMAKXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound belongs to the imidazolidinone class, characterized by a unique structure that includes a chlorophenyl group, a piperidine moiety, and a pyridine-derived ether. Its molecular formula is , with a molecular weight of approximately 372.85 g/mol.

Structural Formula

Research indicates that this compound may act through various mechanisms, primarily targeting specific receptors or pathways involved in disease processes. For instance, it has shown promise as an inhibitor of certain enzymes linked to cancer progression and inflammatory responses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| A549 (lung cancer) | 10.5 | Inhibition of proliferation |

| HeLa (cervical cancer) | 12.8 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on MCF-7 Cells : A study published in Cancer Letters reported that treatment with the compound led to significant apoptosis in MCF-7 cells, with increased levels of caspase-3 and -9 activation observed.

- A549 Cell Line Analysis : Research conducted at a leading university highlighted that the compound inhibited cell growth in A549 cells by inducing G0/G1 phase arrest, correlating with downregulation of cyclin D1.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates moderate absorption and distribution characteristics. Studies suggest it has a half-life suitable for therapeutic use, although further research is necessary to fully elucidate its metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazolidinone Cores

Sertindole (1-[2-[4-[5-Chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]imidazolidin-2-one)

- Structure : Shares the imidazolidin-2-one core and a piperidine-linked substituent but incorporates an indole ring and fluorophenyl group instead of pyridinyloxy and chlorophenyl groups.

- Activity : Atypical antipsychotic with dopamine and serotonin receptor antagonism. Molecular weight: 440.9 g/mol .

- Key Difference : The pyridin-4-yloxy group in the target compound may enhance solubility compared to Sertindole’s hydrophobic indole-fluorophenyl system.

(E)-3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-2-(piperidin-1-yl)ethyl}-1H-indol-3-yl}but-3-en-2-one (142b)

- Structure : Contains a nitroimidazole and indole system with a similar 2-oxoethyl-piperidinyl chain.

- Activity : Potent anti-MRSA activity (MIC = 2 µM) with DNA intercalation and membrane permeabilization mechanisms. Low cytotoxicity to lung epithelial cells .

- Key Difference : The target compound lacks the nitroimidazole and indole moieties, which are critical for 142b’s antibacterial action.

Analogues with Chlorophenyl and Piperidine/Pyridine Motifs

6-[4-(3-Chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Structure : Features a 3-chlorophenyl-piperazine group and tetrahydropyrimidinedione core.

- Activity: Not explicitly stated, but piperazine derivatives often target neurotransmitter receptors. Molecular weight: 388.9 g/mol (C20H25ClN4O2) .

N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)-N-[3-(4-pyridyl)-1-[2-(4-pyridyl)ethyl]propyl]propanamide

- Structure : Contains a 4-chlorophenyl group, pyridyl substituents, and a 2-oxoacetyl chain.

- Activity : Patent-pending composition, likely for oncology or CNS disorders due to trimethoxyphenyl and pyridine motifs .

- Key Difference: The amide backbone and trimethoxyphenyl group distinguish it from the target compound’s imidazolidinone core.

Pharmacological and Physicochemical Comparison

Research Findings and Implications

- Structural Flexibility : The piperidine-pyridinyloxy chain in the target compound may improve bioavailability compared to rigid analogues like Sertindole .

- Antimicrobial Potential: While the target compound lacks the nitroimidazole group critical for 142b’s activity, its pyridinyloxy group could support interactions with bacterial membranes or enzymes .

- Neurological Targets: The imidazolidinone core and chlorophenyl group suggest possible affinity for serotonin or dopamine receptors, analogous to Sertindole .

Q & A

Basic Research Questions

Q. What experimental design principles are critical for optimizing the synthesis of 1-(3-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)imidazolidin-2-one?

- Answer: Employ Design of Experiments (DOE) to systematically vary parameters like reaction temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while identifying interactions between variables. Statistical validation (e.g., ANOVA) ensures reproducibility. DOE has been widely applied in chemical process optimization to minimize trial-and-error approaches .

Q. How can spectroscopic methods validate the structural integrity of this compound post-synthesis?

- Answer:

- FT-IR : Confirm functional groups (e.g., C=O at ~1670–1730 cm⁻¹, C-N at ~1170 cm⁻¹) .

- NMR : ¹H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and piperidine/imidazolidinone protons (δ 1.5–4.5 ppm). ¹³C NMR verifies carbonyl carbons (δ ~160–180 ppm) .

- Mass spectrometry (ESI-MS) : Compare observed molecular ion peaks with theoretical m/z values (±5 ppm tolerance) .

Q. What are the standard protocols for assessing thermal stability during storage and handling?

- Answer: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures (typically >200°C for stable heterocycles). Differential thermal analysis (DTA) identifies phase transitions. Store the compound in anhydrous, inert conditions (argon atmosphere) at –20°C to prevent hydrolysis of the imidazolidin-2-one ring .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or stereochemistry?

- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-resolution data. For example, the piperidinyl and pyridinyloxy moieties may adopt specific chair or boat conformations. SHELX software enables robust refinement of thermal displacement parameters and hydrogen bonding networks . If twinning occurs, SHELXD or SHELXE can deconvolute overlapping reflections .

Q. What computational strategies predict biological target interactions given conflicting in vitro activity data?

- Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate against experimental IC₅₀ values. For instance, conflicting kinase inhibition data may arise from off-target effects; MD simulations can identify conformational changes in binding pockets . Use QM/MM (quantum mechanics/molecular mechanics) to model electron transfer in catalytic sites .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be reconciled?

- Answer: Perform variable-temperature NMR to distinguish dynamic effects (e.g., ring puckering in piperidinyl groups). For complex splitting, use 2D techniques (COSY, NOESY) to assign coupling pathways. If ambiguity persists, compare with DFT-calculated chemical shifts (e.g., using Gaussian at the B3LYP/6-31G* level) .

Q. What methodologies address low yield in multi-step syntheses involving the pyridin-4-yloxy-piperidine moiety?

- Answer:

- Stepwise optimization : Isolate intermediates (e.g., 4-(pyridin-4-yloxy)piperidine) to avoid side reactions.

- Protecting groups : Use Boc or Fmoc groups to shield reactive amines during imidazolidinone formation.

- Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., SNAr reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.